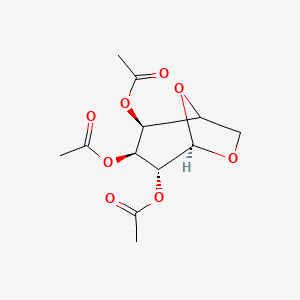

1,6-Anhydro-beta-D-galactopyranose triacetate

Übersicht

Beschreibung

1,6-Anhydro-beta-D-galactopyranose triacetate, also known as 1,6-Anhydro-D-galactitol triacetate, is a derivative of the monosaccharide galactitol. This compound is composed of three acetate molecules attached to the galactitol molecule. It is a novel compound with a wide range of applications in both scientific research and laboratory experiments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,6-Anhydro-beta-D-galactopyranose triacetate can be synthesized through the acetylation of 1,6-anhydro-beta-D-galactopyranose. The reaction typically involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions often include maintaining the reaction mixture at a specific temperature and stirring for a certain period to ensure complete acetylation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions using acetic anhydride and appropriate catalysts. The process may include purification steps such as recrystallization to obtain the desired product in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

1,6-Anhydro-beta-D-galactopyranose triacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized sugars, while reduction can produce reduced sugar derivatives. Substitution reactions can result in various substituted galactopyranose derivatives .

Wissenschaftliche Forschungsanwendungen

1,6-Anhydro-beta-D-galactopyranose triacetate has numerous applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

Biology: The compound is utilized in studies involving carbohydrate metabolism and enzyme interactions.

Medicine: Research explores its potential therapeutic applications, including drug delivery systems.

Industry: It finds use in the production of bio-based materials and as a chemical tracer in environmental studies

Wirkmechanismus

The mechanism by which 1,6-Anhydro-beta-D-galactopyranose triacetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. These intermediates can participate in metabolic pathways, influencing cellular processes and biochemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,6-Anhydro-beta-D-glucopyranose triacetate: Similar in structure but derived from glucose instead of galactose.

Levoglucosan: An anhydrous sugar formed during the pyrolysis of cellulose, used as a chemical platform for producing high-value chemicals.

Uniqueness

1,6-Anhydro-beta-D-galactopyranose triacetate is unique due to its specific structural features, including the 1,6-anhydro bridge and the presence of three acetate groups. These structural characteristics confer distinct chemical reactivity and biological activity, making it valuable for various research applications.

Biologische Aktivität

1,6-Anhydro-beta-D-galactopyranose triacetate is a derivative of galactitol, characterized by the presence of three acetyl groups. This compound has garnered attention for its potential biological activities and applications in various fields including biochemistry, pharmacology, and materials science. The compound's structure allows it to interact with biological systems, making it a subject of interest in research focused on carbohydrate metabolism and enzyme interactions.

Chemical Structure

The molecular formula of this compound is . The compound features an anhydro bridge between carbon atoms 1 and 6 of the galactopyranose ring, with three acetate groups attached.

Synthesis Methods

The synthesis typically involves the acetylation of 1,6-anhydro-beta-D-galactopyranose using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually require controlled temperature and stirring to ensure complete acetylation.

This compound exhibits biological activity primarily through its interaction with specific enzymes and metabolic pathways. It acts as a substrate for various enzymes involved in carbohydrate metabolism, leading to the formation of biologically active intermediates that can influence cellular processes.

Potential Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

- Drug Delivery Systems : Its ability to form complexes with drugs may enhance drug solubility and stability.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although detailed investigations are required to confirm these effects .

Case Studies

Recent studies have focused on the biological effects of similar compounds, suggesting that derivatives like this compound could have significant implications in therapeutic contexts:

- A study on carbohydrate-based drugs highlighted the importance of structural modifications in enhancing biological activity and efficacy against pathogens .

- Investigations into related compounds have shown their effectiveness in inhibiting bacterial growth and modulating immune responses .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is insightful:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 1,6-Anhydro-beta-D-galactopyranose | Anhydro bridge; no acetyl groups | Limited studies on biological activity |

| 1,6-Anhydro-beta-D-glucopyranose | Similar structure; derived from glucose | Known for various metabolic pathways |

| Levoglucosan | Anhydrous sugar; simpler structure | Used as a chemical platform for synthesis |

This table illustrates how structural differences can influence biological activity and potential applications.

Eigenschaften

IUPAC Name |

[(2S,3S,4R,5R)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O8/c1-5(13)17-9-8-4-16-12(20-8)11(19-7(3)15)10(9)18-6(2)14/h8-12H,4H2,1-3H3/t8?,9-,10-,11+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKQMOSGYGQJOJ-SHWDNJPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@@H]2OCC([C@@H]1OC(=O)C)O2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747040 | |

| Record name | (2S,3S,4R,5R)-6,8-Dioxabicyclo[3.2.1]octane-2,3,4-triyl triacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4132-24-5 | |

| Record name | (2S,3S,4R,5R)-6,8-Dioxabicyclo[3.2.1]octane-2,3,4-triyl triacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.